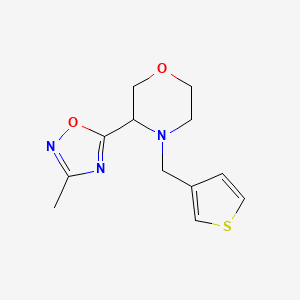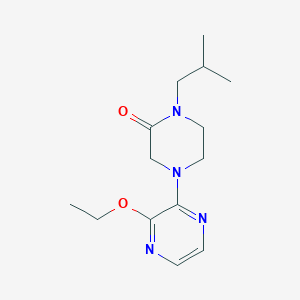![molecular formula C13H9N3 B7675782 4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile](/img/structure/B7675782.png)
4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile is an organic compound that features a pyrimidine ring attached to a benzonitrile moiety via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-pyrimidinylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to around 100°C for several hours to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Amino derivatives of the benzonitrile moiety.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethenyl linkage and the nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-2-pyridin-4-ylethenyl]benzonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-[(E)-2-pyrazin-4-ylethenyl]benzonitrile: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
Uniqueness
4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(E)-2-pyrimidin-4-ylethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c14-9-12-3-1-11(2-4-12)5-6-13-7-8-15-10-16-13/h1-8,10H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTPENPLPOARAF-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(dimethylamino)methyl]-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrrolidine-1-carboxamide](/img/structure/B7675713.png)
![N-[3-(3-methyl-1,2,4-triazol-4-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B7675714.png)

![6-Methyl-2-[4-(2-methylpropyl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7675731.png)
![[4-(Dimethylamino)pyridin-2-yl]-(5,5-dimethyl-2-phenylmorpholin-4-yl)methanone](/img/structure/B7675743.png)
![2-[6-[3-(2,6-Difluorophenyl)pyrrolidin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7675745.png)

![3-[[3-(4-Methylsulfonylphenyl)-1,2,4-oxadiazol-5-yl]methyl]phenol](/img/structure/B7675756.png)
![N-[(2-bromo-3-methylphenyl)methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7675762.png)

![1-Cyclopropyl-3-[4-(2-methylpropyl)-3-oxopiperazin-1-yl]pyrazin-2-one](/img/structure/B7675772.png)
![2-[[3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3-benzoxazole;hydrochloride](/img/structure/B7675779.png)


